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Introduction
Lurasidone is an atypical antipsychotic agent with a unique receptor binding profile, exhibiting

high affinity for dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₇ receptors, and as a partial agonist at

the 5-HT₁ₐ receptor.[1][2][3] Upon administration, lurasidone is extensively metabolized in the

liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][5] This metabolism results in the

formation of several metabolites, some of which retain significant pharmacological activity and

are believed to contribute to the overall therapeutic effect of the drug.[6][7] This technical guide

provides an in-depth overview of the biological activity of lurasidone's active metabolites,

focusing on their receptor binding profiles, functional activities, and the experimental

methodologies used for their characterization.

Metabolism of Lurasidone
The primary metabolic pathways for lurasidone include oxidative N-dealkylation, hydroxylation

of the norbornane ring, and S-oxidation.[4][5] These processes lead to the formation of two

major active metabolites, ID-14283 and ID-14326, and a third, minor active metabolite, ID-

14614.[8][9] Two major inactive metabolites, ID-20219 and ID-20220, are also produced.[5]

The hydroxylation of the norbornane ring is a key step in the formation of the primary active

metabolites.[4] The exo-hydroxy derivative is known as ID-14283, while the endo-hydroxy
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derivative is ID-14326.[7] Of these, ID-14283 is the most significant in terms of systemic

exposure, reaching approximately 24% of the plasma exposure of the parent drug, whereas ID-

14326 exposure is around 3% of that of lurasidone.[7]
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Metabolic pathway of lurasidone.

Quantitative Data on Biological Activity
The following tables summarize the available quantitative and qualitative data on the receptor

binding affinities and functional activities of lurasidone and its active metabolites. While specific

Ki, EC₅₀, and IC₅₀ values for the metabolites are not readily available in the public domain,

studies have indicated that their affinities for key receptors are comparable to the parent

compound.[7]

Table 1: Receptor Binding Affinities (Ki, nM)
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Compound D₂ 5-HT₂ₐ 5-HT₇ 5-HT₁ₐ
α₂C-
Adrenergic

Lurasidone
0.994 -

1.68[3][10]

0.47 - 2.03[3]

[10]
0.495[10]

6.38 - 6.75[3]

[10]
10.8[10]

ID-14283

Comparable

to

Lurasidone[7]

Comparable

to

Lurasidone[7]

High

Affinity[7]

High

Affinity[7]

Data not

available

ID-14326

Comparable

to

Lurasidone[7]

Comparable

to

Lurasidone[7]

High

Affinity[7]

High

Affinity[7]

Data not

available

ID-14614 Active[8][9]
Data not

available

Data not

available

Data not

available

Data not

available

Table 2: Functional Activity

Compound Receptor Activity
Potency (EC₅₀/IC₅₀,
nM)

Lurasidone D₂ Antagonist[1] Data not available

5-HT₂ₐ Antagonist Data not available

5-HT₇ Antagonist[1] Data not available

5-HT₁ₐ Partial Agonist[1][3] Data not available

ID-14283 D₂ Potent Antagonist[7] Data not available

5-HT₇ Potent Antagonist[7] Data not available

5-HT₁ₐ Partial Agonist[7] Data not available

ID-14326 D₂ Potent Antagonist[7] Data not available

5-HT₇ Potent Antagonist[7] Data not available

5-HT₁ₐ Partial Agonist[7] Data not available
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Signaling Pathways
The therapeutic effects of lurasidone and its active metabolites are mediated through their

interaction with key G-protein coupled receptors (GPCRs). Their antagonist activity at D₂ and 5-

HT₂ₐ receptors is a hallmark of atypical antipsychotics, while the partial agonism at 5-HT₁ₐ

receptors and antagonism at 5-HT₇ receptors may contribute to their antidepressant and pro-

cognitive effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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